molecular formula C11H17ClINO B1252908 2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride CAS No. 38946-46-2

2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride

Cat. No. B1252908
CAS RN: 38946-46-2
M. Wt: 341.61 g/mol
InChI Key: HJCYVBBGVRHXKR-UHFFFAOYSA-N
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Patent
US04029816

Procedure details

A freshly-prepared solution of 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (5 g., 15 millimole) in water (100 ml.) is stirred at room temperature and basicified to pH ca.8 by addition of 15N ammonium hydroxide (excess) providing a fine slurry which is stirred at room temperature for 10 minutes and filtered. The collected solid is washed with water and dried in vacuo at 80° C. over phosphorous pentoxide for 2 hours to provide 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol as a colorless solid (4.2 g.), m.p. 146°-146.5° C. (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
15N ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:7]=[C:6]([I:14])[C:5]=1[OH:15]>O>[NH2:2][CH2:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:11])([CH3:13])[CH3:12])[CH:7]=[C:6]([I:14])[C:5]=1[OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
15N ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
providing a fine slurry which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at 80° C. over phosphorous pentoxide for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC1=C(C(=CC(=C1)C(C)(C)C)I)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.